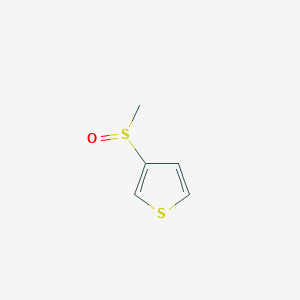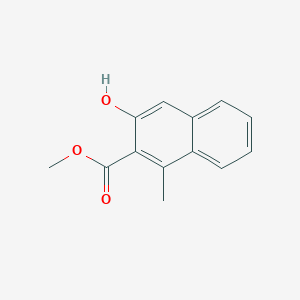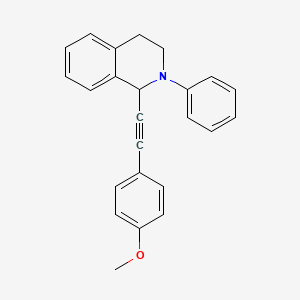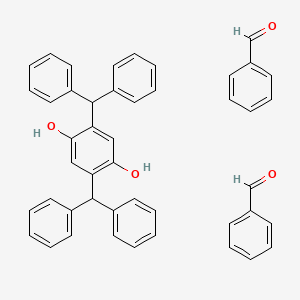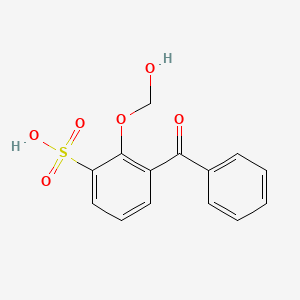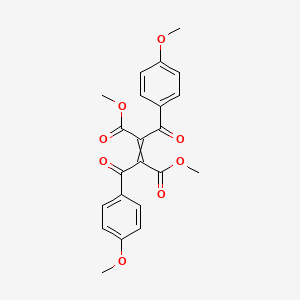
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate is an organic compound with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of two methoxybenzoyl groups attached to a butenedioate backbone, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
The synthesis of Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate typically involves the esterification of 2,3-bis(4-methoxybenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: This compound can be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The methoxybenzoyl groups may also interact with specific proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can be compared with similar compounds such as:
Dimethyl 2,3-bis(4-hydroxybenzoyl)but-2-enedioate: Similar structure but with hydroxy groups instead of methoxy groups.
Dimethyl 2,3-bis(4-chlorobenzoyl)but-2-enedioate: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
676591-78-9 |
|---|---|
Formule moléculaire |
C22H20O8 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate |
InChI |
InChI=1S/C22H20O8/c1-27-15-9-5-13(6-10-15)19(23)17(21(25)29-3)18(22(26)30-4)20(24)14-7-11-16(28-2)12-8-14/h5-12H,1-4H3 |
Clé InChI |
CFSLFTBTTKNSAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(=C(C(=O)C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
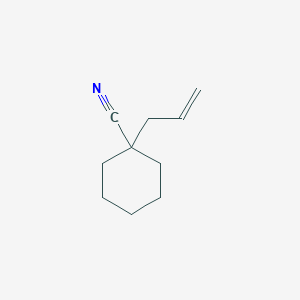
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
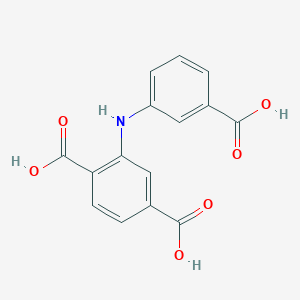
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
